
Application Note: Flow Cytometry Analysis of
RelB Expression in Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: relB protein

Cat. No.: B1179003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RelB, a member of the Nuclear Factor-kappa B (NF-κB) family of transcription factors, plays a

critical role in the regulation of immune responses, particularly in the development, function,

and survival of lymphocytes.[1] Unlike the canonical NF-κB pathway that primarily involves

RelA/p50 heterodimers, RelB is a key component of the non-canonical pathway, which is

activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members,

including CD40 and B-cell activating factor receptor (BAFF-R).[1] The non-canonical pathway

culminates in the processing of p100 to p52, which then forms a heterodimer with RelB and

translocates to the nucleus to regulate gene expression.[1]

This application note provides a detailed protocol for the analysis of intracellular RelB

expression in human T and B lymphocytes by flow cytometry. This method allows for the

quantitative assessment of RelB levels in different lymphocyte subsets and in response to

various stimuli, providing valuable insights into the activation state and functional potential of

these immune cells.

Signaling Pathways
The expression and activation of RelB in lymphocytes are predominantly regulated by the non-

canonical NF-κB signaling pathway. However, there is also crosstalk with the canonical

pathway.
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Non-Canonical NF-κB Pathway
The non-canonical pathway is initiated by the binding of ligands such as CD40L or BAFF to

their respective receptors on the lymphocyte surface. This leads to the stabilization of NF-κB-

inducing kinase (NIK), which in turn phosphorylates and activates IκB kinase α (IKKα). IKKα

then phosphorylates the C-terminus of p100 (NF-κB2), triggering its ubiquitination and partial

proteasomal degradation to p52. The resulting p52/RelB heterodimer translocates to the

nucleus to regulate the transcription of target genes involved in lymphocyte survival,

proliferation, and differentiation.
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Non-Canonical NF-κB Pathway for RelB Activation.
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Experimental Workflow
The overall workflow for the analysis of RelB expression in lymphocytes involves lymphocyte

isolation, optional in vitro stimulation, cell surface and intracellular staining, and subsequent

acquisition and analysis by flow cytometry.
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Flow cytometry workflow for RelB analysis.
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Data Presentation
The following tables provide illustrative examples of the quantitative data that can be obtained

using the described protocols. Note: The specific Mean Fluorescence Intensity (MFI) values

and percentages are examples and will vary depending on the experimental conditions,

reagents, and instrument settings. Researchers should establish their own baseline and

stimulated values.

Table 1: Basal RelB Expression in Human Lymphocyte Subsets

Lymphocyte
Subset

Surface Markers
% RelB Positive
(Illustrative)

RelB MFI
(Illustrative)

T Helper Cells CD3+ CD4+ 65% 1500

Cytotoxic T Cells CD3+ CD8+ 50% 1200

B Cells CD19+ 80% 2500

Naive T Cells CD3+ CD45RA+ 55% 1000

Memory T Cells CD3+ CD45RO+ 75% 2000

Table 2: RelB Expression in Lymphocytes Following In Vitro Stimulation (24 hours)

Cell Type
Stimulus
(Concentration)

% RelB Positive
(Illustrative)

Fold Change in
RelB MFI
(Illustrative)

B Cells CD40L (1 µg/mL) 95% 3.5

B Cells BAFF (100 ng/mL) 90% 2.8

T Cells CD40L (1 µg/mL) 75% 1.8

B Cells LPS (1 µg/mL) 85% 2.2
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Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation.

Materials:

Human whole blood collected in heparinized tubes

Phosphate-buffered saline (PBS), pH 7.4

Ficoll-Paque™ PLUS

50 mL conical tubes

Serological pipettes

Centrifuge

Method:

Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50

mL conical tube. Avoid mixing the layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and

platelets) without disturbing the buffy coat layer.

Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical

tube.

Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x

g for 10 minutes at 4°C.
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Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell

counting and subsequent experiments.

Protocol 2: In Vitro Stimulation of Lymphocytes
This protocol provides a general guideline for stimulating lymphocytes to induce RelB

expression.

Materials:

Isolated PBMCs or purified lymphocytes

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-

glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Stimulants: Recombinant human CD40L, BAFF, or Lipopolysaccharide (LPS)

Cell culture plates (96-well or 24-well)

CO2 incubator (37°C, 5% CO2)

Method:

Resuspend the isolated lymphocytes in complete RPMI-1640 medium at a concentration of 1

x 10^6 cells/mL.

Plate the cells in a cell culture plate.

Add the desired stimulant to the appropriate wells. Suggested final concentrations are:

CD40L: 1 µg/mL

BAFF: 100 ng/mL

LPS: 1 µg/mL

Include an unstimulated control for each cell type.

Incubate the cells for 24-48 hours in a humidified CO2 incubator at 37°C.
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Protocol 3: Intracellular Staining of RelB for Flow
Cytometry
This protocol details the steps for cell surface and intracellular staining of lymphocytes for RelB

analysis.

Materials:

Stimulated and unstimulated lymphocytes

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-

CD8, anti-CD19)

Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)

Fluorochrome-conjugated anti-human RelB antibody (or a purified primary anti-RelB

antibody and a fluorochrome-conjugated secondary antibody)

Isotype control antibody corresponding to the anti-RelB antibody

FACS tubes or 96-well V-bottom plates

Centrifuge

Method:

Cell Surface Staining: a. Aliquot approximately 1 x 10^6 cells per FACS tube. b. Wash the

cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. c. Discard the

supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated

concentrations of cell surface antibodies. d. Incubate for 30 minutes at 4°C in the dark. e.

Wash the cells twice with 2 mL of FACS buffer.

Fixation and Permeabilization: a. After the final wash from the surface staining, discard the

supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. b.
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Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells once with 2 mL of

Permeabilization Buffer (provided in the kit) and centrifuge at 500 x g for 5 minutes.

Intracellular Staining: a. Discard the supernatant and resuspend the permeabilized cells in

100 µL of Permeabilization Buffer containing the pre-titrated concentration of the anti-RelB

antibody or its corresponding isotype control. b. Incubate for 30-60 minutes at 4°C in the

dark. c. Wash the cells twice with 2 mL of Permeabilization Buffer.

Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the

samples on a flow cytometer as soon as possible.

Data Analysis
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC)

properties.

Exclude doublets using FSC-A versus FSC-H.

Identify specific lymphocyte subsets based on their surface marker expression (e.g.,

CD3+CD4+ for T helper cells, CD19+ for B cells).

Within each lymphocyte subset, analyze the histogram of RelB fluorescence intensity.

Determine the percentage of RelB-positive cells and the Mean Fluorescence Intensity (MFI)

of RelB expression using the isotype control to set the negative gate.

By following these detailed protocols and data analysis guidelines, researchers can reliably

quantify RelB expression in various lymphocyte populations, providing a powerful tool for

investigating the role of the non-canonical NF-κB pathway in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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